

physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Fmoc-
amino)cyclopropanecarboxylic
acid

Cat. No.: B557992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Fmoc-1-aminocyclopropane-1-carboxylic acid is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis.^[1] Its unique cyclopropane structure imparts conformational rigidity to peptide backbones, a desirable characteristic for enhancing metabolic stability, receptor affinity, and biological activity of novel therapeutics.^[1] This guide provides a comprehensive overview of the physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid, along with detailed experimental protocols relevant to its handling and application in research and development.

Core Physical and Chemical Properties

Fmoc-1-aminocyclopropane-1-carboxylic acid is commercially available as a white to off-white crystalline powder.^{[1][2][3]} Key identifying information and physical properties are summarized in the table below.

Property	Value	Source(s)
Synonyms	Fmoc-AcpC-OH, 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid	[1] [4]
CAS Number	126705-22-4	[1] [2] [4]
Molecular Formula	C ₁₉ H ₁₇ NO ₄	[1] [2] [4]
Molecular Weight	323.3 g/mol (or 323.34 g/mol)	[1] [4] [5]
Melting Point	219 - 227 °C, 225-226 °C	[1] [2]
Appearance	White crystalline powder, White to off-white powder	[1] [2] [3]
Purity	>98%, >99%	[2] [4]
Storage Conditions	0-8 °C, Room temperature away from light	[1] [3]

Note on Solubility: Specific quantitative solubility data (e.g., in mg/mL or mol/L) for Fmoc-1-aminocyclopropane-1-carboxylic acid in various solvents is not readily available in the reviewed literature. However, it is described as being soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane.[\[6\]](#) For peptides containing hydrophobic residues, solvents like DMSO, DMF, or acetonitrile may be used for initial dissolution.[\[7\]](#) Empirical determination of solubility in the specific solvent system for an intended application is highly recommended.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like Fmoc-1-aminocyclopropane-1-carboxylic acid.

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities can lead to a depressed and broader melting range.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (sintering or slumping of the solid) to the complete liquefaction of the sample is recorded.[8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle (optional, for grinding crystals)
- Spatula

Procedure:

- **Sample Preparation:** Ensure the Fmoc-1-aminocyclopropane-1-carboxylic acid sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
- **Packing the Sample:** Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.[9]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., $>10^{\circ}\text{C}/\text{min}$) to find a rough melting range.[9][10] Allow the apparatus to cool before proceeding.
- **Accurate Determination:** For an accurate measurement, begin heating at a moderate rate until the temperature is about $10\text{-}15^{\circ}\text{C}$ below the expected melting point.
- **Slow Heating:** Decrease the heating rate to approximately $1\text{-}2^{\circ}\text{C}$ per minute to ensure even heat distribution.[10]

- Observation and Recording: Carefully observe the sample through the viewing lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.[8]
 - Record the temperature (T_2) when the entire sample has completely melted into a clear liquid.[8]
- Reporting: The melting point is reported as the range $T_1 - T_2$.

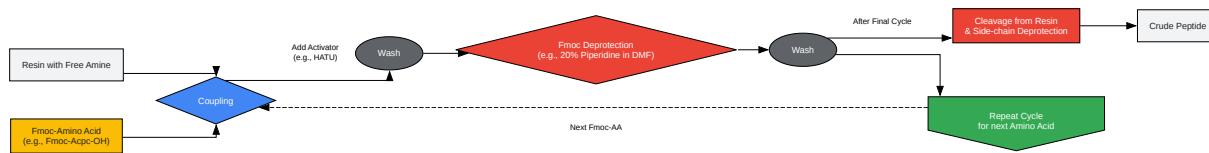
This protocol provides a general framework for determining the solubility of Fmoc-1-aminocyclopropane-1-carboxylic acid. Specific parameters may need to be optimized.

Principle: A saturated solution of the compound is prepared in a given solvent at a specific temperature. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.

Materials:

- Fmoc-1-aminocyclopropane-1-carboxylic acid
- A selection of solvents (e.g., water, ethanol, DMF, DMSO, acetonitrile)
- Vials with screw caps
- Vortex mixer and/or shaker bath
- Centrifuge
- Analytical balance
- Spectrophotometer (for UV-Vis quantification) or HPLC system

Procedure:


- Preparation of Solvent Systems: Prepare the desired solvents or solvent mixtures (e.g., 50% acetonitrile in water).

- Sample Addition: To a series of vials, add a pre-weighed excess amount of Fmoc-1-aminocyclopropane-1-carboxylic acid.
- Solvent Addition: Add a precise volume of the chosen solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique. Given the Fmoc group, UV-Vis spectrophotometry at a wavelength corresponding to the fluorenyl moiety (around 260-300 nm) is a viable option.^[11] A standard curve should be prepared for accurate quantification.
- Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Application in Experimental Workflows

The primary application of Fmoc-1-aminocyclopropane-1-carboxylic acid is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support (resin).

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This cyclical process, involving coupling, washing, deprotection, and subsequent washing, allows for the controlled assembly of a peptide sequence.[12] The incorporation of Fmoc-1-aminocyclopropane-1-carboxylic acid within this workflow introduces a constrained cyclopropyl moiety into the peptide backbone, which can significantly influence its final conformation and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... guidechem.com
- 3. Fmoc-1-Aminocyclopropane-1-carboxylicacid, CasNo.126705-22-4 Watson International Ltd United Kingdom watson.lookchem.com
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ursinus.edu [ursinus.edu]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557992#physical-properties-of-fmoc-1-aminocyclopropane-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com